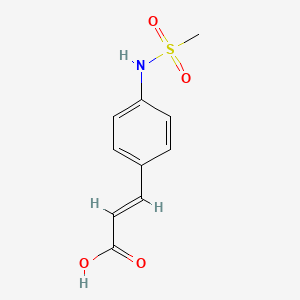
3-(4-甲磺酰氨基苯基)丙-2-烯酸
描述
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO4S/c1-16(14,15)11-9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder . Its melting point is 247-249°C .科学研究应用
结构与光谱研究
该化合物的结构和光谱性质已被广泛研究。例如,Binkowska 等人(2001 年)研究了涉及类似化合物的一个配合物的结构和光谱特性,强调了此类研究在理解分子相互作用和性质中的重要性 (Binkowska 等人,2001 年)。
酶系统研究
该化合物已在酶系统背景下得到研究。Gunsalus 等人(1978 年)合成了相关化合物的类似物,并研究了它们在热自动营养甲烷菌的甲基辅酶 M 还原酶系统中的活性 (Gunsalus 等人,1978 年)。
氧化 C-H 键活化
在化学合成中,该化合物已用于氧化 C-H 键活化。Liu 等人(2013 年)开发了一个二氧化锰-甲磺酸氧化体系,以促进苄基醚和氨基甲酸酯通过氧化 C-H 键活化直接偶联 (Liu 等人,2013 年)。
微生物代谢
Kelly 和 Murrell(1999 年)探讨了密切相关的化合物甲磺酸的微生物代谢,讨论了其生物地球化学循环和对某些细菌的效用 (Kelly 和 Murrell,1999 年)。
有机化合物的合成
Craig 等人(2000 年)使用类似化合物展示了 2,5-二取代 3-(苯磺酰基)吡咯烷等有机化合物的合成,表明它们在合成有机化学中的重要性 (Craig 等人,2000 年)。
水解研究
Chan 等人(2008 年)研究了甲磺酸酯的水解,提供了在不同条件下此类化合物的化学行为的见解 (Chan 等人,2008 年)。
抗癌、抗菌和酶抑制活性
Özdemir 等人(2015 年)对烷基磺酸酰肼进行了全面研究,考察了它们在各种生物背景下的合成、表征和活性 (Özdemir 等人,2015 年)。
脂质过氧化测定
Gerard-Monnier 等人(1998 年)开发了一种使用甲磺酸的新型脂质过氧化比色测定法,表明该化合物在生化测定中的潜力 (Gerard-Monnier 等人,1998 年)。
工业应用
Díaz-Urrutia 和 Ott(2019 年)报告了甲烷向甲磺酸的工业转化,该过程涉及类似化合物的使用 (Díaz-Urrutia 和 Ott,2019 年)。
药物化学
Connors 等人(1991 年)合成了(4-甲磺酰胺苯氧基)丙醇胺并对其进行了测试,探索了它们作为 III 类抗心律失常剂的潜力 (Connors 等人,1991 年)。
安全和危害
属性
IUPAC Name |
(E)-3-[4-(methanesulfonamido)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)11-9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRWVFGCWMMXGR-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


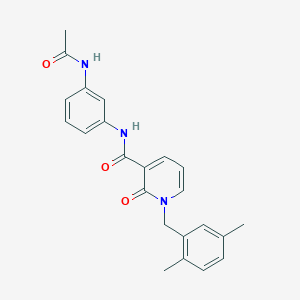
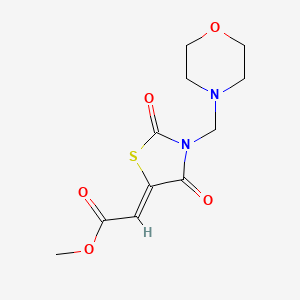
![N-cyclohexyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2766912.png)
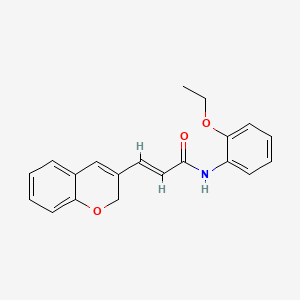
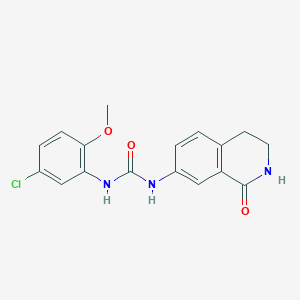

![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)
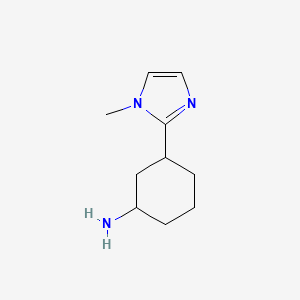
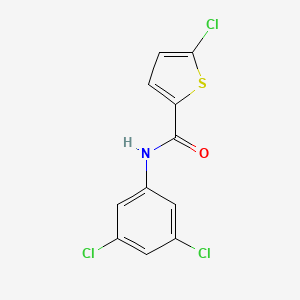
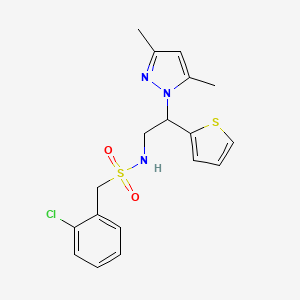
![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)
![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)
![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)